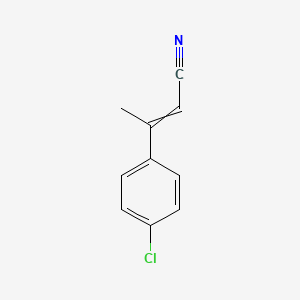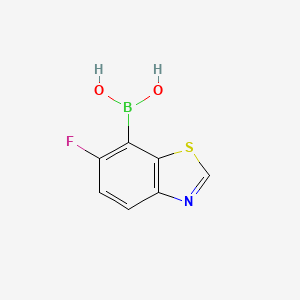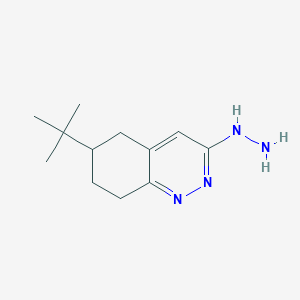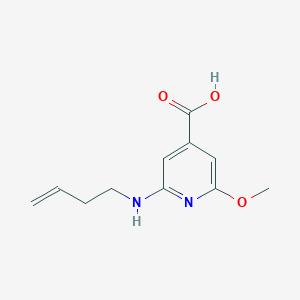
2-(But-3-enylamino)-6-methoxyisonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(But-3-enylamino)-6-methoxyisonicotinic acid is a chemical compound that belongs to the class of isonicotinic acids It is characterized by the presence of a butenylamino group and a methoxy group attached to the isonicotinic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-enylamino)-6-methoxyisonicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Butenylamino Group: The butenylamino group can be introduced through a nucleophilic substitution reaction using an appropriate amine and a butenyl halide.
Methoxylation: The methoxy group is introduced via a methylation reaction, often using methyl iodide or dimethyl sulfate as the methylating agents.
Coupling with Isonicotinic Acid: The final step involves coupling the butenylamino and methoxy-substituted intermediates with isonicotinic acid under suitable reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(But-3-enylamino)-6-methoxyisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butenylamino or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(But-3-enylamino)-6-methoxyisonicotinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(But-3-enylamino)-6-methoxyisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isonicotinic Acid: A parent compound with similar structural features but lacking the butenylamino and methoxy groups.
Nicotinic Acid: Similar in structure but with different functional groups attached to the core structure.
Uniqueness
2-(But-3-enylamino)-6-methoxyisonicotinic acid is unique due to the presence of both butenylamino and methoxy groups, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H14N2O3 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
2-(but-3-enylamino)-6-methoxypyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c1-3-4-5-12-9-6-8(11(14)15)7-10(13-9)16-2/h3,6-7H,1,4-5H2,2H3,(H,12,13)(H,14,15) |
Clé InChI |
OLXYTZZPDFQEHK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=N1)NCCC=C)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
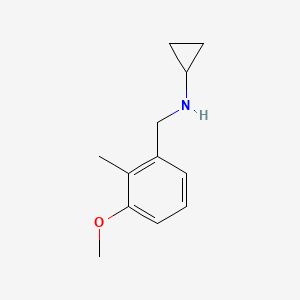
amine](/img/structure/B8347806.png)
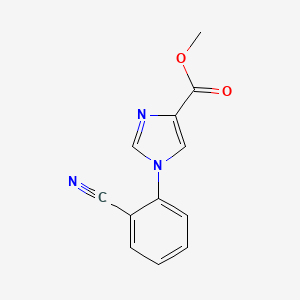
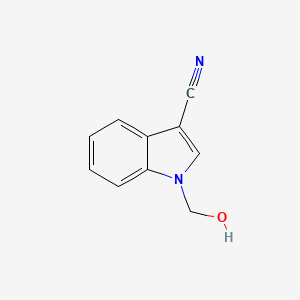
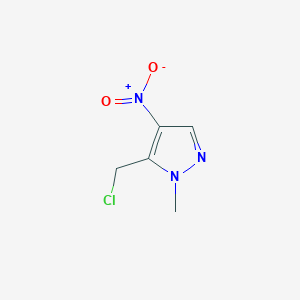
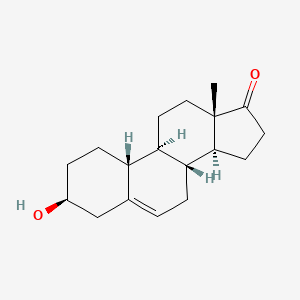
![2-(4-Methyl-4,7-diazaspiro[2.5]oct-7-yl)-4-pyrimidinamine](/img/structure/B8347814.png)
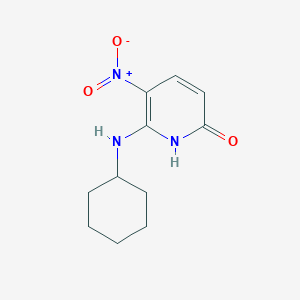
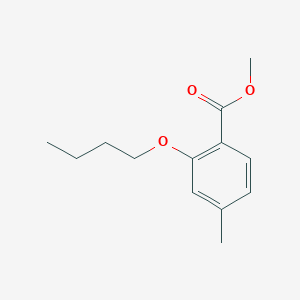
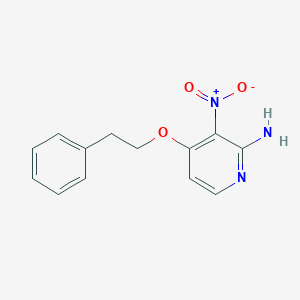
![N-[4-Bromo-5-methyl-2-(propylsulfonyl)phenyl]acetamide](/img/structure/B8347843.png)
